

Solid-phase peptide synthesis (SPPS) with Cl-PEG6-COOH

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Compound of Interest

Compound Name: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid

Cat. No.: B8089510

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Application Note: N-Terminal PEGylation and Functionalization of Peptides using Cl-PEG6-COOH via Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) and targeted peptide-drug conjugates relies heavily on the precise engineering of linker moieties. Cl-PEG6-COOH (20-Chloro-3,6,9,12,15,18-hexaoxaicosanoic acid, CAS 2365309-92-6) has emerged as a critical heterobifunctional building block in this domain[1]. By incorporating a flexible, hydrophilic polyethylene glycol (PEG) spacer, scientists can overcome the poor solubility and aggregation often associated with long, hydrophobic peptide sequences[2]. This application note provides a comprehensive, self-validating protocol for the on-resin coupling of Cl-PEG6-COOH to synthetic peptides, detailing the mechanistic rationale behind reagent selection and downstream analytical validation.

Mechanistic Rationale & Experimental Design

Unlike standard Fmoc-protected amino acids used for chain elongation, Cl-PEG6-COOH lacks an amino group and functions as an N-terminal capping agent. The molecule features two

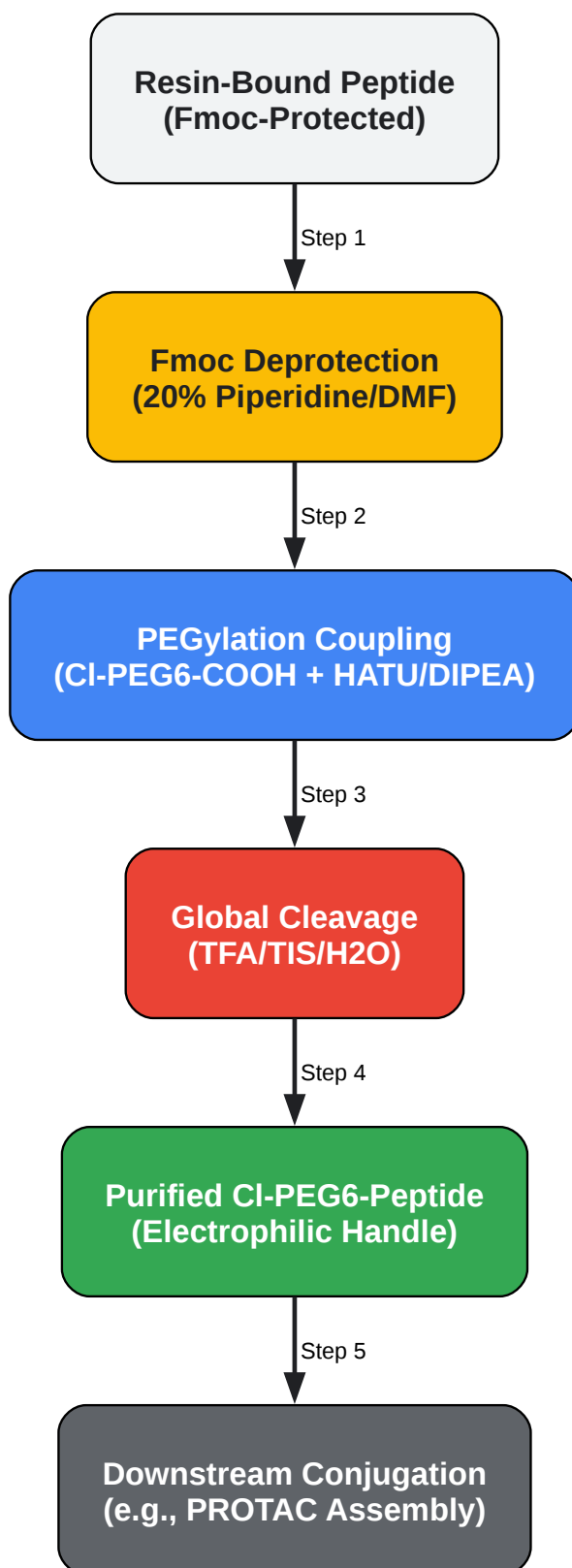
distinct reactive termini:

- Carboxylic Acid (-COOH): Undergoes standard amide bond formation with the N-terminal amine of the resin-bound peptide (or a deprotected lysine side chain).
- Alkyl Chloride (-Cl): Acts as a stable electrophilic handle.

Causality in Experimental Choices:

- Why the Chloride Handle? While azides and alkynes are popular for bioconjugation, they often require copper catalysts (CuAAC) which can be difficult to purge from peptide APIs and may cause oxidative damage to sensitive residues (e.g., Met, Trp). The alkyl chloride provides a direct route for alkylation with nucleophiles (phenols, thiols, amines) on small-molecule E3 ligase ligands[3]. Furthermore, the carbon-chlorine bond is highly stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA).
- Why HATU/DIPEA? PEG-acids can exhibit slower coupling kinetics than standard amino acids due to the entropic penalty of the flexible polyether chain folding and localized viscosity. Utilizing the highly reactive uronium coupling reagent HATU ensures rapid and complete acylation, overcoming these steric and entropic barriers.
- Why PEGylation? The incorporation of a PEG6 spacer significantly enhances the aqueous solubility of the resulting conjugate, which is critical for both the single-step HPLC purification of the crude peptide and the pharmacokinetic profile of the final PROTAC[2].

Workflow Visualization



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Caption: Workflow for SPPS PEGylation and downstream PROTAC assembly using Cl-PEG6-COOH.

Step-by-Step Protocol: On-Resin PEGylation

Materials Required:

- Resin-bound peptide (synthesized via standard Fmoc-SPPS)
- Cl-PEG6-COOH (3.0 equivalents relative to resin loading)[1]
- HATU (2.9 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
- N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /
(95:2.5:2.5 v/v)

Step 1: Preparation and Deprotection

- Swell the peptidyl-resin in DMF for 30 minutes.
- Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the terminal Fmoc group.
- Wash the resin thoroughly with DMF (5 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).
- Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Activation and Coupling

- In a clean glass vial, dissolve Cl-PEG6-COOH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF (approx. 2-3 mL per gram of resin).

- Add DIPEA (6.0 eq) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.
- Add the activated PEG solution to the resin. Agitate gently at room temperature for 2 hours.
- Drain the reaction mixture and wash the resin with DMF (5 × 1 minute) and DCM (5 × 1 minute).
- Self-Validation: Perform a second Kaiser test. The beads and solution must remain yellow/colorless. If slightly blue, repeat the coupling step with 1.5 eq of reagents.

Step 3: Global Cleavage and Isolation

- Add the cleavage cocktail (TFA/TIS/
, 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).
- Agitate at room temperature for 2 to 3 hours. Note: The terminal alkyl chloride is highly stable to these strongly acidic conditions and will not undergo halogen exchange or premature cleavage.
- Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the Cl-PEG6-peptide.
- Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
- Dissolve the crude peptide in water/acetonitrile (with 0.1% TFA) and lyophilize.

Analytical Validation System

To ensure the integrity of the synthesized Cl-PEG6-peptide, Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory.

The Isotopic Signature Check (Critical E-E-A-T Insight): When analyzing the mass spectrum of the final product, you must look for the distinct isotopic signature of chlorine. Natural chlorine exists as two stable isotopes:

(approx. 75%) and

(approx. 25%).

- Your target mass

will present as a doublet peak separated by 2 Da, with an intensity ratio of approximately 3:1.

- If this 3:1 doublet is missing, the chloride handle has been lost or substituted during synthesis, and the batch cannot be used for downstream PROTAC assembly.

Quantitative Data: PROTAC Linker Selection

The length of the PEG linker directly dictates the spatial distance between the target protein and the E3 ligase in a PROTAC ternary complex, which heavily influences degradation efficiency[4].

Linker Type	CAS Number	Spacer Length (Atoms)	Approx. Extended Length (Å)	Primary Application / Use Case
Cl-PEG4-COOH	1425036-74-1	14	~16 Å	Rigid, short-distance PROTAC bridging
Cl-PEG6-COOH	2365309-92-6	20	~23 Å	Standard PROTAC spatial bridging; optimal balance of flexibility and solubility
Cl-PEG12-COOH	2413155-25-6	38	~44 Å	High-solubility, long-distance bridging for bulky target proteins

Note: Extended lengths are theoretical approximations based on ~3.5 Å per PEG repeat unit plus terminal alkyl extensions.

References

- Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes Source: ACS Omega (National Institutes of Health / PMC) URL:[[Link](#)]
- Development of Novel Small-Molecule Degraders of FK506-Binding Protein 51 Source: CORE (Technical Thesis / Synthesis of PROTACs) URL:[[Link](#)]

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